Cas no 522606-67-3 (SID 3712249)

SID 3712249 structure
SID 3712249 structure
Product name:SID 3712249
CAS No:522606-67-3
MF:C17H21N7
Molecular Weight:323.396
MDL:MFCD03483890
CID:2601755
PubChem ID:329825935

SID 3712249 化学的及び物理的性質

名前と識別子

    • SID 3712249
    • MiR-544 Inhibitor 1
    • SID-3712249
    • 1,8-Diamino-3,6-di-1-pyrrolidinyl-2,7-naphthyridine-4-carbonitrile
    • MLS000054131
    • cid_2997948
    • 522606-67-3
    • CC-PMLSC-02ADXY-323:001
    • CS-5457
    • NCGC00037468-03
    • EN300-154288
    • MS-24803
    • 1,8-diamino-3,6-dipyrrolidino-2,7-naphthyridine-4-carbonitrile
    • MLS-0007848.0002
    • AN-584/43420506
    • MLS000054131-02
    • BDBM32061
    • HY-19731
    • 1,8-diamino-3,6-di(1-pyrrolidinyl)[2,7]naphthyridine-4-carbonitrile
    • SID 3712249, >=95% (HPLC)
    • SCHEMBL2114203
    • 1,8-diamino-3,6-bis(1-pyrrolidinyl)-2,7-naphthyridine-4-carbonitrile
    • SMR000061605
    • HMS2179O08
    • MLS-0007848.0001
    • GLXC-03717
    • XVA60667
    • CHEMBL1583199
    • F85361
    • 1,8-bis(azanyl)-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile
    • 1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile
    • AKOS030526832
    • 1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
    • DA-57861
    • 1,8-diamino-3,6-di(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
    • SR-01000604400
    • SR-01000604400-2
    • miR544-IN-1
    • Z56845010
    • HMS1723D07
    • r(CUG)-MBNL1 Inhibitor 2
    • 100-822-0
    • MDL: MFCD03483890
    • インチ: InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22)
    • InChIKey: SSWVPYMSHHEYAB-UHFFFAOYSA-N
    • SMILES: NC1=C2C(C=C(N3CCCC3)N=C2N)=C(C#N)C(N4CCCC4)=N1

計算された属性

  • 精确分子量: 323.18584370g/mol
  • 同位素质量: 323.18584370g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 490
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: 2.5

SID 3712249 Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

SID 3712249 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-154288-5.0g
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
522606-67-3 95%
5.0g
$3053.0 2023-02-14
Ambeed
A574175-10mg
Sid 3712249
522606-67-3 98+%
10mg
$198.0 2025-02-19
Enamine
EN300-154288-0.05g
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
522606-67-3 95%
0.05g
$246.0 2023-02-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S46600-5mg
SID 3712249
522606-67-3
5mg
¥1372.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S46600-50mg
SID 3712249
522606-67-3
50mg
¥8032.0 2021-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50188-10mg
SID 3712249 (MiR-544 Inhibitor 1)
522606-67-3 98%
10mg
¥1292.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce50188-50mg
SID 3712249 (MiR-544 Inhibitor 1)
522606-67-3 98%
50mg
¥4412.00 2023-09-07
Enamine
EN300-154288-1.0g
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
522606-67-3 95%
1g
$0.0 2023-06-08
Enamine
EN300-154288-2.5g
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
522606-67-3 95%
2.5g
$2063.0 2023-02-14
Enamine
EN300-154288-0.1g
1,8-diamino-3,6-bis(pyrrolidin-1-yl)-2,7-naphthyridine-4-carbonitrile
522606-67-3 95%
0.1g
$365.0 2023-02-14

SID 3712249 関連文献

SID 3712249に関する追加情報

Introduction to Compound CAS No. 522606-67-3 and Product SID 3712249

CAS No. 522606-67-3 is a unique chemical compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, also known by its product name SID 3712249, is a potent and selective inhibitor of a specific enzyme, making it a valuable tool in both academic research and pharmaceutical development.

The chemical structure of CAS No. 522606-67-3 is characterized by its complex molecular framework, which includes multiple functional groups that contribute to its biological activity. Recent studies have highlighted its potential in modulating key signaling pathways involved in various diseases, particularly in the areas of cancer and neurodegenerative disorders.

In the context of cancer research, SID 3712249 has shown promising results in preclinical studies. It effectively inhibits the activity of a specific kinase, which is known to play a crucial role in the proliferation and survival of cancer cells. This inhibition leads to a significant reduction in tumor growth and metastasis, making it a potential candidate for further clinical evaluation.

Beyond its anticancer properties, CAS No. 522606-67-3 has also been investigated for its neuroprotective effects. Studies have demonstrated that it can protect neurons from oxidative stress and inflammation, which are common factors contributing to the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism by which SID 3712249 exerts these protective effects involves the modulation of key signaling pathways, including those related to cell survival and apoptosis.

The pharmacokinetic properties of CAS No. 522606-67-3 have been extensively studied to ensure its suitability for therapeutic applications. It exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for a compound to be considered for clinical trials. Preclinical data have shown that it has good oral bioavailability and a long half-life, making it an attractive candidate for chronic administration.

In terms of safety, SID 3712249 has demonstrated a favorable toxicity profile in animal models. Extensive toxicology studies have been conducted to evaluate its potential side effects and determine safe dosing ranges. These studies have indicated that it is well-tolerated at therapeutic doses, with minimal adverse effects observed.

The development of CAS No. 522606-67-3 as a therapeutic agent is an ongoing process, with multiple phases of clinical trials planned or underway. The initial phase I trials have focused on assessing its safety and pharmacokinetics in healthy volunteers, while phase II trials are designed to evaluate its efficacy in specific patient populations. Early results from these trials have been encouraging, with positive trends observed in both safety and efficacy endpoints.

In addition to its therapeutic applications, SID 3712249 is also being explored as a research tool in academic settings. Its ability to selectively inhibit specific enzymes makes it an invaluable reagent for studying the biological functions of these enzymes and their roles in disease processes. Researchers are using it to gain insights into the mechanisms underlying various pathologies and to identify potential targets for drug development.

The future prospects for CAS No. 522606-67-3 are promising, with ongoing research aimed at optimizing its properties and expanding its therapeutic applications. Collaborations between academic institutions and pharmaceutical companies are driving innovation in this field, with the goal of bringing this compound closer to clinical use.

In conclusion, CAS No. 522606-67-3 (SID 3712249) represents a significant advancement in the field of medicinal chemistry and drug discovery. Its unique properties and potential therapeutic benefits make it an exciting area of research with broad implications for the treatment of various diseases. As further studies continue to elucidate its mechanisms of action and clinical utility, it is poised to make a meaningful impact on patient care.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:522606-67-3)SID 3712249
A913229
Purity:99%
はかる:10mg
Price ($):178.0